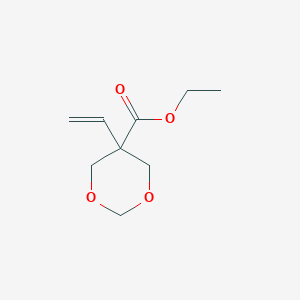
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine is an organic compound with a complex structure that includes a tetrahydronaphthalene moiety and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydronaphthalene Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydronaphthalene structure.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Amine Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can be used to modify the pyridine ring or reduce any ketone groups formed during oxidation.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of reduced pyridine derivatives or alcohols.
Substitution: Formation of acylated or alkylated amine derivatives.
科学的研究の応用
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique structural properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
類似化合物との比較
Similar Compounds
6-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)pyridine: Lacks the amine group, which may affect its reactivity and applications.
2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)pyridine: Similar structure but different positioning of the pyridine ring, leading to different chemical properties.
6-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)aniline: Contains an aniline group instead of a pyridine ring, affecting its electronic properties.
Uniqueness
The uniqueness of 6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine lies in its combination of the tetrahydronaphthalene moiety with a pyridine ring and an amine group. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and industrial processes.
特性
分子式 |
C19H24N2 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C19H24N2/c1-18(2)10-11-19(3,4)15-12-13(8-9-14(15)18)16-6-5-7-17(20)21-16/h5-9,12H,10-11H2,1-4H3,(H2,20,21) |
InChIキー |
DNOSWEGNKVYYQC-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3=NC(=CC=C3)N)(C)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8644749.png)
![N-{5-[(Cyclopentylmethyl)amino]pyridin-2-yl}acetamide](/img/structure/B8644752.png)
![1-[(2-Bromophenyl)sulfanyl]propan-2-one](/img/structure/B8644753.png)
![Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B8644760.png)



![1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B8644794.png)





